molecular formula C9H8BrIO2 B3090183 Ethyl 2-Bromo-5-iodobenzoate CAS No. 1208075-44-8

Ethyl 2-Bromo-5-iodobenzoate

Cat. No.: B3090183
CAS No.: 1208075-44-8
M. Wt: 354.97
InChI Key: AESBDCQWLOZBNY-UHFFFAOYSA-N
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Description

Ethyl 2-Bromo-5-iodobenzoate: is a chemical compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively. This compound is used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Bromo-5-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of benzoic acid derivatives. One common method involves the esterification of 2-bromo-5-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors to control temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Bromo-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated benzoates. This dual halogenation allows for selective functionalization and diverse applications in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-bromo-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESBDCQWLOZBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-Bromo-5-iodobenzoate
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